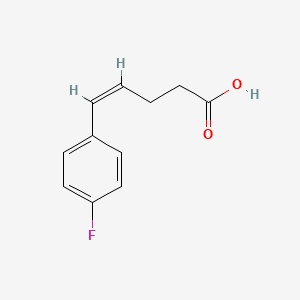
(Z)-5-(4-fluorophenyl)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(4-fluorophenyl)pent-4-enoic acid: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pent-4-enoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(4-fluorophenyl)pent-4-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkyne under catalytic conditions to form the desired product. The reaction conditions often include the use of palladium catalysts and specific ligands to ensure the formation of the (Z)-isomer. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-5-(4-fluorophenyl)pent-4-enoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, lithium aluminum hydride for more selective reductions.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Amino, thiol, or alkoxy-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-5-(4-fluorophenyl)pent-4-enoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated aromatic compounds with biological targets.
Medicine: In medicine, this compound and its derivatives may exhibit pharmacological properties, making them candidates for drug development. Research into their potential as anti-inflammatory, anticancer, or antimicrobial agents is ongoing.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its incorporation into polymer matrices can enhance the thermal and chemical stability of the resulting materials.
Wirkmechanismus
The mechanism of action of (Z)-5-(4-fluorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenol: A fluorinated phenolic compound used as an intermediate in pharmaceutical synthesis.
4-Fluorobenzoic acid: A fluorinated benzoic acid derivative with applications in organic synthesis.
4-Fluorobenzaldehyde: A fluorinated aromatic aldehyde used in the synthesis of various organic compounds.
Uniqueness: The uniqueness of (Z)-5-(4-fluorophenyl)pent-4-enoic acid lies in its specific structural features, such as the (Z)-configuration and the presence of both a fluorinated aromatic ring and an alkenoic acid chain. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11FO2 |
|---|---|
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
(Z)-5-(4-fluorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1- |
InChI-Schlüssel |
RFDQZGBDIZQZKE-IWQZZHSRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\CCC(=O)O)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CCCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


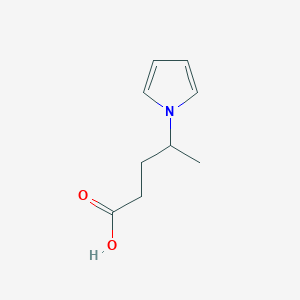
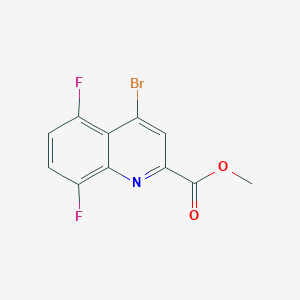
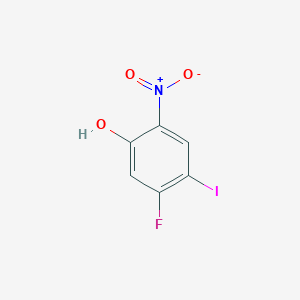
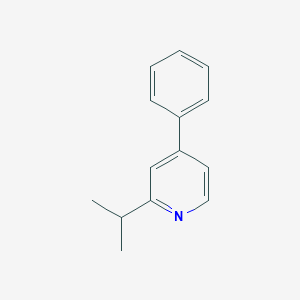
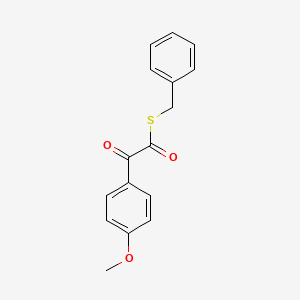
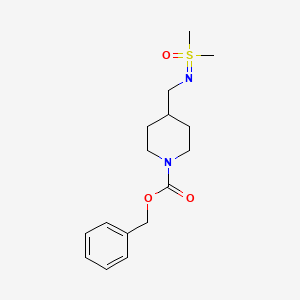
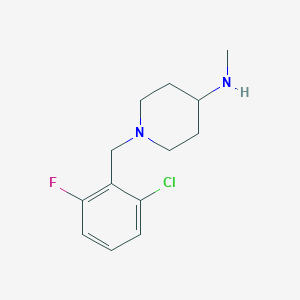

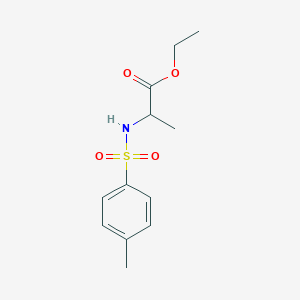
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
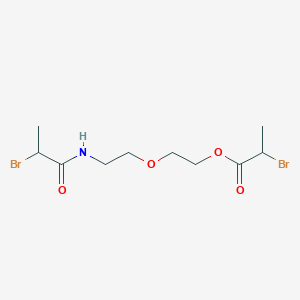
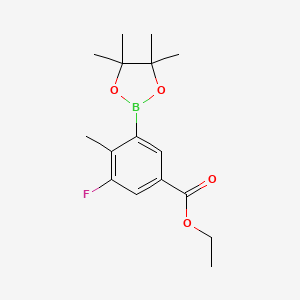
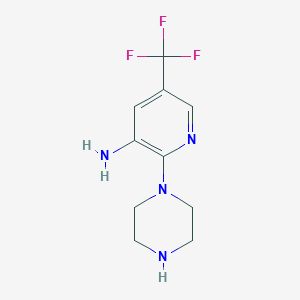
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
